N-Formyl tranexamic acid chemical structure and properties
N-Formyl tranexamic acid chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Formyl tranexamic acid, systematically known as (1r,4r)-4-(formamidomethyl)cyclohexane-1-carboxylic acid, is a derivative of the well-established antifibrinolytic agent, tranexamic acid. It is recognized in pharmacopeial standards, notably as "Tranexamic Acid EP Impurity F," indicating its relevance in the quality control and analysis of tranexamic acid drug products.[1][2][3][4][5][6][7][8][9][10][11][12][13] This technical guide provides a comprehensive overview of the chemical structure, properties, and available technical data for N-Formyl tranexamic acid.
Chemical Structure and Identification
N-Formyl tranexamic acid is characterized by a formyl group attached to the nitrogen atom of the aminomethyl group of tranexamic acid.
Chemical Name: (1r,4r)-4-(formamidomethyl)cyclohexane-1-carboxylic acid[2][4][5][7][8] Synonyms: N-Formyl Tranexamic Acid, Tranexamic Acid EP Impurity F[6] Molecular Formula: C9H15NO3[2][4][5] Molecular Weight: 185.22 g/mol [4][5] CAS Number: 1599413-49-6[1][2][4][5]
Physicochemical Properties
Detailed experimental data on the physicochemical properties of N-Formyl tranexamic acid are limited in publicly available literature. The available information is summarized in the table below. For context, the properties of the parent compound, tranexamic acid, are also provided where available.
| Property | N-Formyl Tranexamic Acid | Tranexamic Acid |
| Appearance | Off-white solid[2] | White or almost white, crystalline powder[14] |
| Solubility | Soluble in water[2] | Freely soluble in water and in glacial acetic acid, very slightly soluble in ethanol, and practically insoluble in ether[14] |
| Melting Point | Data not available | >300 °C (decomposes)[14] |
| Boiling Point | Data not available | 281.88°C (rough estimate)[14] |
| pKa | Data not available | pKa1: 4.3 (uncertain), pKa2: 10.6 (uncertain) |
Synthesis and Experimental Protocols
A specific, validated experimental protocol for the synthesis of N-Formyl tranexamic acid is not extensively detailed in the scientific literature, likely due to its status as a pharmaceutical impurity. However, its synthesis can be achieved through the N-formylation of tranexamic acid. A general and practical laboratory procedure for the N-formylation of primary amines using formic acid is described below, adapted for the synthesis of N-Formyl tranexamic acid.
General Protocol for N-Formylation of Tranexamic Acid:
This protocol is based on established methods for the N-formylation of amines using formic acid.[1][2]
Materials:
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Tranexamic acid
-
Formic acid (85% aqueous solution)
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Toluene
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Dean-Stark apparatus
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Round-bottom flask
-
Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Rotary evaporator
Procedure:
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In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add tranexamic acid (1 equivalent).
-
Add toluene to the flask to create a suspension.
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Add 1.0-1.2 equivalents of 85% aqueous formic acid to the reaction mixture.
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Heat the mixture to reflux with vigorous stirring.
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Continuously remove water from the reaction mixture using the Dean-Stark trap.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material (tranexamic acid) is consumed (typically 4-9 hours), cool the reaction mixture to room temperature.
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Remove the toluene by rotary evaporation to yield the crude N-Formyl tranexamic acid.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Experimental Workflow:
Biological Activity and Signaling Pathways
There is currently no specific information available in the scientific literature regarding the biological activity or the mechanism of action of N-Formyl tranexamic acid. As it is primarily considered an impurity of tranexamic acid, it has not been the subject of extensive biological investigation.
The biological activity of the parent compound, tranexamic acid , is well-documented. It functions as an antifibrinolytic agent . Its mechanism of action involves the competitive inhibition of plasminogen activation to plasmin. By binding to the lysine-binding sites on plasminogen, tranexamic acid prevents plasmin from binding to and degrading fibrin clots. This action helps to stabilize clots and prevent excessive bleeding.
Signaling Pathway of Tranexamic Acid in Fibrinolysis Inhibition:
It is plausible that N-Formyl tranexamic acid may exhibit a similar, albeit likely attenuated, antifibrinolytic activity due to the modification of the primary amine group, which is crucial for binding to plasminogen. However, without experimental data, this remains speculative.
Conclusion
N-Formyl tranexamic acid is a known impurity of tranexamic acid with a well-defined chemical structure. While its basic identification parameters are established, there is a notable lack of comprehensive data regarding its specific physicochemical properties, a dedicated synthesis protocol, and its biological activity. Further research is warranted to fully characterize this compound and understand its potential pharmacological or toxicological profile, particularly in the context of its presence in tranexamic acid formulations. The information provided herein serves as a foundational guide for researchers and professionals in the field of drug development and analysis.
References
- 1. scispace.com [scispace.com]
- 2. Synthesis of N-formylation of amines using variousion exchanged forms of Zeolite-A as catalysts - MedCrave online [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Tranexamic Acid EP Impurity F - Protheragen [protheragen.ai]
- 6. Tranexamic Acid EP Impurity F | CAS No- 1599413-49-6 | Simson Pharma Limited [simsonpharma.com]
- 7. veeprho.com [veeprho.com]
- 8. Tranexamic Acid EP Impurity F | 1599413-49-6 | : Venkatasai Life Sciences [venkatasailifesciences.com]
- 9. Tranexamic Acid EP Impurity F | CAS No- 1599413-49-6 | Simson Pharma Limited [simsonpharma.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. cleanchemlab.com [cleanchemlab.com]
- 12. CAS 1599413-49-6 | Tranexamic Acid EP Impurity F – Leading Supplier for Pharmaceutical Research [chemicea.com]
- 13. Tranexamic Acid EP Impurity F | CAS No: 1599413-49-6 [aquigenbio.com]
- 14. Tranexamic Acid CAS#: 1197-18-8 [m.chemicalbook.com]
